2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
CAS No.: 866844-03-3
Cat. No.: VC6768172
Molecular Formula: C22H23N3O4S2
Molecular Weight: 457.56
* For research use only. Not for human or veterinary use.
![2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide - 866844-03-3](/images/structure/VC6768172.png)
Specification
CAS No. | 866844-03-3 |
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Molecular Formula | C22H23N3O4S2 |
Molecular Weight | 457.56 |
IUPAC Name | N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C22H23N3O4S2/c1-13-7-14(2)9-17(8-13)24-20(26)12-30-22-23-11-19(21(27)25-22)31(28,29)18-6-5-15(3)16(4)10-18/h5-11H,12H2,1-4H3,(H,24,26)(H,23,25,27) |
Standard InChI Key | WDINPYDNPLJHEB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)C)C)C |
Introduction
The compound 2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of sulfonamide derivatives. This compound features a pyrimidine core functionalized with sulfonyl and acetamide groups, which are known for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Structural Features
The molecular structure of this compound is characterized by:
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A pyrimidine ring substituted at position 5 with a 3,4-dimethylbenzenesulfonyl group.
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A thioether linkage connecting the pyrimidine ring to an acetamide moiety.
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The acetamide group is further substituted with a 3,5-dimethylphenyl group.
These structural elements contribute to its physicochemical properties and potential biological activities.
Synthesis
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of the pyrimidine ring: A condensation reaction between urea or thiourea and an appropriate β-dicarbonyl compound.
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Introduction of the sulfonyl group: Reaction with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.
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Thioether formation: Coupling of the pyrimidine derivative with a thiol-containing precursor.
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Acetamide substitution: Reaction with 3,5-dimethylphenylamine to introduce the final substituent.
Potential Biological Activities
Compounds with similar structural motifs have demonstrated various biological activities:
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Anticancer Activity:
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Anti-inflammatory Properties:
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Antimicrobial Effects:
Analytical Characterization
The structural confirmation and purity of this compound can be established using:
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Nuclear Magnetic Resonance (NMR): To identify hydrogen and carbon environments in the molecule.
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Infrared Spectroscopy (IR): To detect functional groups like sulfonamide (-SO2) and amide (-CONH).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Elemental Analysis: To confirm the molecular formula.
Research Findings and Applications
While specific studies on this exact compound are not available in the provided data, related compounds suggest promising applications:
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Drug Development:
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Potential as a lead compound for anticancer or anti-inflammatory drug development due to its functional groups.
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Biological Studies:
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Molecular docking studies could predict its interaction with biological targets like enzymes or receptors.
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Pharmaceutical Applications:
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May serve as a scaffold for designing more potent derivatives.
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